molecular formula C20H19N3O4S3 B2580882 N-(3-(methylsulfonamido)phenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide CAS No. 1207014-48-9

N-(3-(methylsulfonamido)phenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide

Cat. No. B2580882
CAS RN: 1207014-48-9
M. Wt: 461.57
InChI Key: JQLLQROTPFPOIL-UHFFFAOYSA-N
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Description

N-(3-(methylsulfonamido)phenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C20H19N3O4S3 and its molecular weight is 461.57. The purity is usually 95%.
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Scientific Research Applications

Biological Effects of Acetamide Derivatives

Acetamide derivatives have been studied for their toxicological profiles and biological effects. A comprehensive review by Kennedy (2001) in Critical Reviews in Toxicology provides an update on the toxicology of acetamide, including its derivatives like N,N-dimethylacetamide and N-methylacetamide. These chemicals have commercial importance, and new information has significantly expanded our understanding of their biological consequences, including their environmental toxicology Kennedy, G. (2001).

Sulfonamide Research and Patents

Sulfonamides represent a class of compounds with a wide range of clinical uses, from diuretics to carbonic anhydrase inhibitors. A patent review by Carta, Scozzafava, and Supuran (2012) in Expert Opinion on Therapeutic Patents highlights the main classes of sulfonamides investigated for various therapeutic applications, including their role in novel drugs like apricoxib and pazopanib, which have shown significant antitumor activity. This review underscores the ongoing need for novel sulfonamides with specific therapeutic targets Carta, F., Scozzafava, A., & Supuran, C. (2012).

Thiophene Analogs Evaluation

The evaluation of thiophene analogs for their potential carcinogenicity provides insights into the structural activity relationships of aromatic compounds. Ashby et al. (1978) in the British Journal of Cancer synthesized and evaluated thiophene analogs of known carcinogens, suggesting that structural modifications can influence biological activity and potential carcinogenicity. These findings contribute to understanding the complex interactions between chemical structure and biological effects Ashby, J., Styles, J., Anderson, D., & Paton, D. (1978).

Metabotropic Glutamate Receptor Antagonists

Research on metabotropic glutamate receptor subtype 5 antagonists, such as MPEP and MTEP, highlights the potential utility of these compounds in neurodegeneration, addiction, anxiety, and pain management. Lea and Faden (2006) reviewed the literature on these antagonists, pointing out their selectivity and fewer off-target effects compared to earlier compounds. This research demonstrates the importance of receptor-specific drug development for CNS disorders Lea, P. M., & Faden, A. (2006).

properties

IUPAC Name

N-[3-(methanesulfonamido)phenyl]-2-(2-phenacylsulfanyl-1,3-thiazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S3/c1-30(26,27)23-16-9-5-8-15(10-16)21-19(25)11-17-12-28-20(22-17)29-13-18(24)14-6-3-2-4-7-14/h2-10,12,23H,11,13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQLLQROTPFPOIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.